Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15863440
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O4S |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-8-16-13(22-12)9-17-15(19)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,17,19) |
| Standard InChI Key | NDFBFVOSNXGTTQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(S1)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) functionalized at the 2-position with a Cbz-protected aminomethyl group (-NH-CH₂-O-CO-O-Benzyl) and at the 5-position with an ethyl ester (-CO-O-Ethyl). The IUPAC name, ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylate, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₄S |
| Molecular Weight | 320.4 g/mol |
| CAS Number | Not publicly disclosed |
| Standard InChI | InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-8-16-13(22-12)9-17-15(19)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,17,19) |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Spectroscopic Characterization
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¹H NMR: The aromatic protons of the benzyl group resonate at δ 7.2–7.4 ppm, while the thiazole ring’s protons appear as singlet(s) near δ 8.1–8.3 ppm. The ethyl ester’s methylene (-CH₂-) and methyl (-CH₃) groups produce quartets (~δ 4.3 ppm) and triplets (~δ 1.3 ppm), respectively.
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching of ester and carbamate) and ~1250 cm⁻¹ (C-O-C stretching).
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is synthesized via multi-step reactions, often starting from 2-aminothiazole derivatives. A representative pathway involves:
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Cbz Protection: Reaction of 2-aminomethylthiazole with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base (e.g., triethylamine) to install the Cbz group.
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Esterification: Subsequent treatment with ethyl chloroformate introduces the ethyl ester at the 5-position .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cbz Protection | Cbz-Cl, Et₃N, DCM, 0°C→RT | 75–85 |
| Esterification | ClCO₂Et, DMAP, CH₃CN, reflux | 60–70 |
Industrial-Scale Production
Patent WO2020095215A1 describes a scalable method using continuous flow reactors to enhance efficiency. Key optimizations include:
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Temperature Control: Maintaining 40–50°C during Cbz protection minimizes side reactions.
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Solvent Selection: Acetonitrile improves esterification kinetics compared to THF or DMF .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s thiazole core and Cbz group make it a versatile precursor for:
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Antifungal Agents: Analogues with similar structures exhibit activity against Candida albicans (MIC: 3.92–4.01 mM).
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Kinase Inhibitors: Substitution at the 5-position with amide groups yields compounds targeting EGFR and VEGFR .
Case Study: Anticancer Derivatives
In a patent-led study , derivatives of this compound demonstrated IC₅₀ values of <1 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines. The Cbz group’s removal via hydrogenolysis enables further functionalization of the aminomethyl moiety.
Industrial and Material Science Applications
Dye Manufacturing
The thiazole ring’s conjugated π-system facilitates light absorption in the visible spectrum, making the compound a precursor for:
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Azo Dyes: Coupling with diazonium salts produces dyes with λₘₐₓ = 450–550 nm.
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Fluorescent Probes: Functionalization with electron-donating groups enhances quantum yield (Φ = 0.4–0.6).
Agricultural Fungicides
Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate derivatives inhibit Fusarium oxysporum growth at 10 ppm concentrations, as reported in patent US10351556B2 .
| Condition | Stability |
|---|---|
| Temperature | -20°C (desiccated) |
| Light | Amber glass, inert atmosphere |
| Shelf Life | 12–18 months |
Future Research Directions
Expanding Medicinal Chemistry Applications
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PROTAC Development: Conjugation with E3 ligase ligands could enable targeted protein degradation .
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Antiviral Screening: Thiazole derivatives show promise against RNA viruses (e.g., SARS-CoV-2) .
Green Chemistry Innovations
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